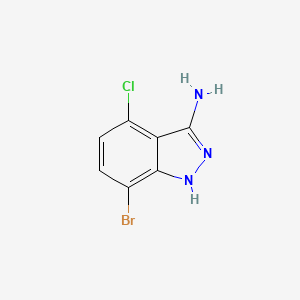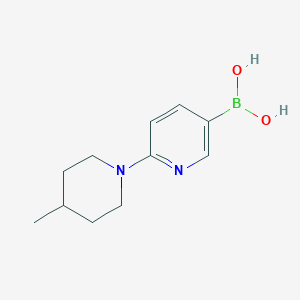![molecular formula C14H11FOS B11765068 8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11765068.png)
8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is an organic compound with the molecular formula C14H10F2OS. It is a derivative of dibenzo[b,e]thiepin, characterized by the presence of fluorine atoms at the 8th position and a hydroxyl group at the 11th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol typically involves the fluorination of dibenzo[b,e]thiepin derivatives followed by hydroxylation. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms. The hydroxyl group can be introduced via oxidation reactions using reagents like pyridinium chlorochromate (PCC) or other mild oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of ketones
Reduction: Formation of hydrocarbons
Substitution: Formation of substituted dibenzo[b,e]thiepin derivatives.
Scientific Research Applications
8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- 6,11-Dihydrodibenzo[b,e]thiepin-11-ol
- 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Uniqueness: 8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H11FOS |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
8-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol |
InChI |
InChI=1S/C14H11FOS/c15-10-5-6-11-9(7-10)8-17-13-4-2-1-3-12(13)14(11)16/h1-7,14,16H,8H2 |
InChI Key |
VJWTVMYNFPBIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(C3=CC=CC=C3S1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)

![Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-](/img/structure/B11765010.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11765016.png)




![5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11765063.png)
